molecular formula C18H20N2O3 B12060070 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol

2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol

Cat. No.: B12060070
M. Wt: 312.4 g/mol
InChI Key: OAFMCWZFMIQFBI-ONEGZZNKSA-N
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Description

2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol is an organic compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of a nitrostyryl group attached to an ethylphenylaminoethanol moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol typically involves the reaction of 4-nitrobenzaldehyde with ethyl 4-aminophenylacetate under basic conditions to form the corresponding nitrostyryl derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol is employed in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitrostyryl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound may interact with cellular proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethyl(4-(4-nitrophenyl)azo)phenyl)aminoethanol
  • 2-(Ethyl(4-(4-nitrophenyl)diazenyl)phenyl)aminoethanol

Uniqueness

2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol is unique due to the presence of the nitrostyryl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in research applications where specific reactivity is required .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-[N-ethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]ethanol

InChI

InChI=1S/C18H20N2O3/c1-2-19(13-14-21)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20(22)23/h3-12,21H,2,13-14H2,1H3/b4-3+

InChI Key

OAFMCWZFMIQFBI-ONEGZZNKSA-N

Isomeric SMILES

CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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